molecular formula C14H22N4 B11775880 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine

Cat. No.: B11775880
M. Wt: 246.35 g/mol
InChI Key: WJWFXXDZUSLNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine is a complex organic compound with a unique structure that includes a piperidine ring fused to a cycloheptapyridazine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable piperidine derivative with a cycloheptapyridazine precursor can be carried out in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine is unique due to its specific combination of a piperidine ring and a cycloheptapyridazine system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine is a complex organic compound with significant biological activity. This article delves into its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H22N4
  • Molecular Weight : 246.35 g/mol
  • CAS Number : 1708012-94-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound exhibits potential as an inhibitor of specific pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Apoptosis Induction : Research indicates that compounds similar to this compound can activate apoptotic pathways through mitochondrial signaling. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
  • Inhibition of Tumor Cell Invasion : Studies have shown that related compounds can disrupt the FAK/Paxillin signaling pathway, significantly reducing the invasion capabilities of highly metastatic tumor cells .

Biological Activity Data

The following table summarizes the biological activity findings related to the compound based on various studies:

Activity Cell Line/Model IC50 (μM) Mechanism
CytotoxicityA549 (Lung cancer)0.20 - 2.58Apoptosis induction
Anti-invasive activityCL15 (Breast cancer)Not specifiedDisruption of FAK/Paxillin pathway
Antiproliferative effectsVarious cancer lines3.35 - 16.79Inhibition of cellular proliferation

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar heterocyclic compounds revealed that they exhibit significant cytotoxic effects on various cancer cell lines. The compound demonstrated promising IC50 values indicating its potential as a therapeutic agent against cancer .

Case Study 2: Mechanistic Insights

Further research into the mechanistic aspects highlighted the compound's ability to intercalate with DNA, forming adducts that could lead to mutagenic effects. This property suggests a dual role in both therapeutic applications and potential toxicity .

Q & A

Q. What are the recommended synthetic pathways and characterization methods for 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions with intermediates purified via column chromatography. Key steps include:

  • Cycloheptane ring functionalization : Use of dibenzyl-protected amines (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) as precursors, followed by deprotection to yield amine intermediates .
  • Coupling reactions : Piperidin-3-amine derivatives are introduced via nucleophilic substitution or reductive amination.
    Characterization :
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ m/z 198 [M + H]+ for intermediates) .
  • 1H NMR : Analyze proton environments (e.g., δ 1.2–2.8 ppm for cycloheptane protons, δ 3.2–3.6 ppm for piperidine protons) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Advanced Research Question
Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:

  • Factorial Design : Test solvent polarity (DMF vs. THF) and temperature (80–120°C) effects on coupling reaction yields .
  • Response Surface Methodology (RSM) : Model interactions between reagent stoichiometry and reaction time to maximize yield .
    Case Study : A patent demonstrated that using 1.2 eq of piperidin-3-amine in DMF at 100°C for 12 hours increased yields from 45% to 78% .

Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural validation?

Advanced Research Question
Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cycloheptane vs. piperidine protons) .
  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₅H₂₃N₅ requires m/z 297.1956; deviation <2 ppm).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
    Example : In a related cyclohepta-pyridazine derivative, 1H NMR suggested a single isomer, but X-ray revealed a 60:40 conformational mixture .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

Basic Research Question
Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) to assess affinity for targets like serotonin or dopamine receptors .
  • Enzyme Inhibition Studies : Measure IC₅₀ values via fluorometric/colorimetric assays (e.g., acetylcholinesterase inhibition for neurological applications) .
  • Cellular Viability Assays : Test cytotoxicity (MTT assay) in HEK-293 or SH-SY5Y cell lines at 1–100 µM concentrations .

Q. How to develop robust analytical methods for quantifying this compound in biological matrices?

Advanced Research Question
Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Optimize ionization (ESI+) and monitor transitions (e.g., m/z 297→154 for quantification) .
  • Validation Parameters :
    • Linearity : 1–1000 ng/mL (R² >0.99).
    • Recovery : >85% in plasma via protein precipitation .
    • Matrix Effects : Assess ion suppression using post-column infusion .

Q. What strategies mitigate instability of this compound under physiological conditions?

Advanced Research Question
Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Stabilization Approaches :
    • Lyophilization : Formulate as a lyophilized powder with trehalose (5% w/v) to prevent hydrolysis .
    • pH Adjustment : Store in citrate buffer (pH 4.0) to reduce amine oxidation .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question
Methodological Answer:

  • Core Modifications :
    • Piperidine Ring : Replace with pyrrolidine or azepane to study ring size effects on target binding .
    • Cycloheptane Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to assess steric/electronic impacts .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Glu205 in a target protein) .

Q. What computational tools predict the reactivity and synthetic feasibility of novel analogs?

Advanced Research Question
Methodological Answer:

  • Reaction Path Search : Apply quantum chemical methods (DFT at B3LYP/6-31G* level) to model transition states and energy barriers .
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to predict feasible synthetic routes .
  • Retrosynthesis Software : Use Synthia or Chematica to propose pathways for introducing substituents on the pyridazine ring .

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine

InChI

InChI=1S/C14H22N4/c15-12-6-4-8-18(10-12)14-9-11-5-2-1-3-7-13(11)16-17-14/h9,12H,1-8,10,15H2

InChI Key

WJWFXXDZUSLNAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)N3CCCC(C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.